Vanadium dihydroxide

Description

Vanadium compounds are known for their redox versatility, with common oxidation states ranging from +2 to +5 . V(OH)₂ may form under reducing conditions, where vanadium(V) species (e.g., vanadate, H₂VO₄⁻) are reduced to lower oxidation states, such as vanadyl (VO²⁺, +4) or V(III) species .

Properties

CAS No. |

39096-97-4 |

|---|---|

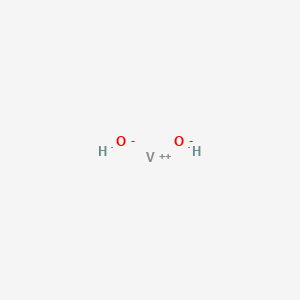

Molecular Formula |

H2O2V |

Molecular Weight |

84.956 g/mol |

IUPAC Name |

vanadium(2+);dihydroxide |

InChI |

InChI=1S/2H2O.V/h2*1H2;/q;;+2/p-2 |

InChI Key |

UVEFAEMXFFXFKB-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[OH-].[V+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadium dihydroxide can be synthesized through several methods. One common approach involves the reduction of vanadium pentoxide (V₂O₅) in an aqueous solution. This process typically requires a reducing agent such as hydrogen gas or a metal like zinc. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydrothermal synthesis. This method involves the use of high-pressure and high-temperature conditions to facilitate the reaction between vanadium precursors and water. The resulting product is then purified and processed for various applications.

Chemical Reactions Analysis

Types of Reactions: Vanadium dihydroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form vanadium oxides, such as vanadium pentoxide (V₂O₅). This reaction typically requires an oxidizing agent like oxygen or hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of lower oxidation state vanadium compounds. Reducing agents such as hydrogen gas or sodium borohydride are commonly used.

Substitution: In substitution reactions, the hydroxide ions in this compound can be replaced by other anions, such as chloride or sulfate, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various vanadium oxides, vanadium salts, and other vanadium-based compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1.1 Antidiabetic Properties

Vanadium compounds, including vanadium dihydroxide, have shown insulin-mimetic effects, making them potential candidates for managing diabetes. Research indicates that these compounds can enhance glucose metabolism and improve insulin sensitivity in animal models. Studies have demonstrated that vanadium enhances hepatic glucose oxidation and glycogen synthesis, which could be beneficial for diabetic patients .

1.2 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Its efficacy against bacteria, viruses, and parasites has been documented in several studies. For instance, vanadium complexes have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations comparable to traditional antibiotics .

1.3 Cardiovascular and Neuroprotective Effects

Research highlights vanadium's potential in treating cardiovascular diseases and neurological disorders. The compound is believed to exert protective effects on heart tissues and may play a role in preventing neuronal damage associated with conditions like Alzheimer's disease .

Material Science Applications

2.1 Hydrogen Storage

Recent studies have explored the use of this compound in hydrogen storage systems. The compound's ability to form stable complexes with hydrogen makes it a candidate for ambient-temperature hydrogen storage solutions. This application is crucial for developing efficient energy storage systems that can support renewable energy technologies .

2.2 Catalysis

Vanadium compounds are also utilized as catalysts in various chemical reactions, including those involved in the production of fine chemicals and polymers. The unique oxidation states of vanadium allow it to participate effectively in redox reactions, enhancing reaction rates and selectivity .

Environmental Applications

3.1 Bioremediation

This compound has been studied for its role in bioremediation processes, particularly in environments contaminated with heavy metals. Certain bacterial strains capable of accumulating vanadium have been isolated from metal-rich environments, indicating the potential for using these organisms to clean up contaminated sites .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal | Antidiabetic properties | Enhances glucose metabolism, improves insulin sensitivity |

| Antimicrobial | Activity against Mycobacterium tuberculosis | Comparable MIC values to existing antibiotics |

| Cardiovascular Protection | Treatment for heart diseases | Protects cardiac tissues from damage |

| Hydrogen Storage | Ambient-temperature hydrogen storage | Forms stable complexes with hydrogen |

| Catalysis | Catalysts in chemical reactions | Enhances reaction rates through redox participation |

| Bioremediation | Heavy metal accumulation by bacteria | Effective in cleaning contaminated environments |

Case Studies

Case Study 1: Antidiabetic Effects

A study investigated the effects of this compound on diabetic rats. Results showed a significant reduction in blood glucose levels after administration of the compound over a four-week period, highlighting its potential as a therapeutic agent for diabetes management.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted on various vanadium complexes against different bacterial strains. This compound demonstrated strong inhibitory effects on pathogenic bacteria, suggesting its utility as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of vanadium dihydroxide involves its ability to undergo redox reactions, which allows it to participate in various catalytic processes. At the molecular level, this compound can interact with different substrates, facilitating electron transfer and promoting chemical transformations. The specific pathways and molecular targets depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Toxicity Profiles

- Inorganic vs. Organic Vanadium Compounds: Inorganic vanadium salts like NaVO₃ (vanadate) and VOSO₄ (vanadyl sulfate) exhibit higher toxicity compared to organovanadium complexes. For instance, bis(maltolato)oxovanadium(IV) (BMOV), an organic complex, shows reduced toxicity while maintaining therapeutic efficacy in diabetes models . Vanadium dihydroxide, as an inorganic compound, may share the toxicity risks of other inorganic species, such as gastrointestinal disturbances and inhibited body mass growth in animal studies .

- Oxidation State Effects : Pentavalent (V(V)) compounds like vanadate are more toxic than tetravalent (V(IV)) species like vanadyl, likely due to stronger interference with phosphate-dependent metabolic pathways . V(OH)₂, if in the +4 state, may have intermediate toxicity.

Physical and Structural Properties

- Metaphosphate Analogues : Vanadium metaphosphates (V(PO₃)₃) share identical IR stretching frequencies (1050, 1100, 1150 cm⁻¹) with iron and titanium metaphosphates, suggesting structural similarities despite differing metal centers . This implies that V(OH)₂ may exhibit coordination geometries comparable to other transition metal hydroxides.

- Thermodynamic Stability : Standard free energy data for vanadium compounds (Table 2.8 in ) highlight the stability of V(IV) and V(V) oxides over lower oxidation states. V(OH)₂, if metastable, may require specific conditions to avoid oxidation to VO²⁺ or V₂O₅.

Catalytic Activity

- Oxidative Dehydrogenation (ODH): Supported vanadium oxides (e.g., V₂O₅/Al₂O₃) catalyze alkane and alcohol ODH reactions. Monomeric oxidovanadium complexes mimic these catalytic sites, with reactivity tuned by ligand environments .

- Electrochemical Synthesis: Vanadophosphates synthesized via anodic oxidation of vanadium in phosphoric acid exhibit mesoporous structures, offering advantages over traditional sol-gel methods . This suggests that V(OH)₂-derived materials might be accessible through similar electrochemical routes.

Speciation and Bioavailability

- Aqueous Speciation: V(IV) species like VO²⁺ dominate in reducing environments, while V(V) forms vanadate in oxic conditions .

Data Tables

Table 1: Toxicity Comparison of Selected Vanadium Compounds

| Compound | Oxidation State | Toxicity Profile | Therapeutic Use |

|---|---|---|---|

| NaVO₃ (vanadate) | +5 | High (GI, neurotoxic) | Limited due to toxicity |

| VOSO₄ (vanadyl sulfate) | +4 | Moderate (reduced growth in animals) | Diabetes research |

| BMOV | +4 | Low (organic ligand reduces toxicity) | Phase II clinical trials |

| V(OH)₂ (hypothetical) | +3/+4 | Likely moderate (inorganic, similar to VOSO₄) | Underexplored |

Table 2: IR Stretching Frequencies of Metaphosphates

| Compound | Stretching Frequency (cm⁻¹) |

|---|---|

| Vanadium metaphosphate | 1050, 1100, 1150 |

| Iron metaphosphate | 1050, 1100, 1150 |

| Titanium metaphosphate | 1050, 1100, 1150 |

Biological Activity

Vanadium dihydroxide (V(OH)₂) is a compound that has garnered attention for its potential biological activities, particularly in the fields of diabetes treatment, cancer therapy, and enzyme modulation. This article explores the biological activity of this compound, detailing its mechanisms of action, physiological roles, and relevant case studies.

Overview of Vanadium Compounds

Vanadium exists in several oxidation states, with vanadium(IV) and vanadium(V) being the most studied in biological contexts. This compound, as a vanadium(IV) compound, exhibits various biological properties that make it a candidate for therapeutic applications. Its insulin-mimetic properties have been particularly noted in research focused on diabetes management.

-

Enzyme Inhibition :

- Vanadium compounds, including V(OH)₂, inhibit several key enzymes involved in metabolic processes. Notably, they affect ATPases and phosphatases, which are crucial for cellular signaling and metabolism. For instance, vanadium has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that regulates insulin signaling pathways .

- Studies have demonstrated that vanadium compounds can enhance the phosphorylation of proteins associated with insulin signaling, thereby mimicking insulin's effects on glucose uptake and metabolism .

-

Antidiabetic Effects :

- Research indicates that vanadium compounds can lower blood glucose levels in both animal models and human clinical trials. These effects are attributed to their ability to stimulate glucose uptake in muscle and adipose tissues .

- The insulin-mimetic action is mediated through various signal transduction pathways involving MAPK and PI3K pathways, which are essential for cell proliferation and differentiation .

-

Antitumor Activity :

- This compound has shown potential antitumor effects in various studies. It can induce apoptosis in cancer cells and inhibit tumor growth by modulating cellular signaling pathways .

- The compound's ability to generate reactive oxygen species (ROS) also plays a role in its anticancer activity by inducing oxidative stress in cancer cells .

Physiological Roles

Vanadium compounds exhibit a range of physiological roles beyond their antidiabetic and antitumor activities:

- Bone Health : Vanadium has been implicated in promoting bone cell proliferation and collagen synthesis, suggesting a potential role in osteoporosis treatment .

- Oxidative Stress Regulation : Vanadium can influence the activity of antioxidant enzymes such as superoxide dismutase (SOD), which protects cells from oxidative damage .

- Neurotransmitter Release : Studies have indicated that vanadium may stimulate the release of neurotransmitters like noradrenaline from nerve endings, influencing cardiovascular functions .

Case Studies

Several studies have highlighted the biological activities of this compound:

- A study published in 2023 evaluated the effects of vanadate on cardiac tissue, revealing a significant increase in SOD activity by 115%, demonstrating its potential protective effects against oxidative stress .

- Another investigation into the insulin-mimetic properties of vanadium compounds showed that concentrations between 2.5 and 25 μM enhanced cell proliferation, while higher concentrations inhibited growth, indicating a biphasic response .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.